molecular formula C22H18N2 B15343222 4,4'-(Naphthalene-2,7-diyl)dianiline

4,4'-(Naphthalene-2,7-diyl)dianiline

Cat. No.: B15343222
M. Wt: 310.4 g/mol
InChI Key: INAZOHOKEOYQLP-UHFFFAOYSA-N
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Description

4,4’-(Naphthalene-2,7-diyl)dianiline is an organic compound with the molecular formula C₂₂H₁₈N₂ It is characterized by the presence of two aniline groups attached to a naphthalene core at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Naphthalene-2,7-diyl)dianiline typically involves the reaction of 2,7-dibromonaphthalene with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Naphthalene-2,7-diyl)dianiline may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Naphthalene-2,7-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(Naphthalene-2,7-diyl)dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4,4’-(Naphthalene-2,7-diyl)dianiline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Naphthalene-1,4-diyl)dianiline
  • 4,4’-(Naphthalene-2,6-diyl)dianiline
  • 4,4’-(Naphthalene-1,8-diyl)dianiline

Uniqueness

4,4’-(Naphthalene-2,7-diyl)dianiline is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise molecular interactions, such as in the design of fluorescent probes and anticancer agents.

Properties

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

4-[7-(4-aminophenyl)naphthalen-2-yl]aniline

InChI

InChI=1S/C22H18N2/c23-21-9-5-15(6-10-21)18-3-1-17-2-4-19(14-20(17)13-18)16-7-11-22(24)12-8-16/h1-14H,23-24H2

InChI Key

INAZOHOKEOYQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Origin of Product

United States

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